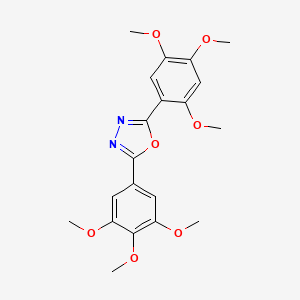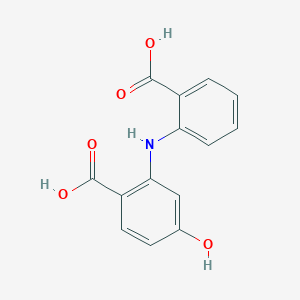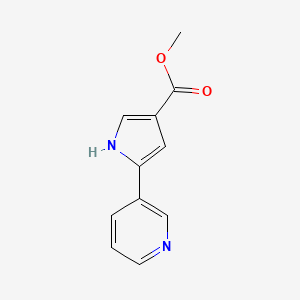
5,8,9-Trimethyl-9H-carbazol-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,9-Trimethyl-9H-carbazol-3-OL: is a chemical compound belonging to the carbazole family Carbazoles are aromatic heterocyclic organic compounds known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8,9-Trimethyl-9H-carbazol-3-OL can be achieved through several methods. One common approach involves the hydroxydeboronation reaction. This method starts with the preparation of N-protected carbazol-3-yl-boronic acid derivatives, which are then hydroxydeboronated under mild conditions using hydrogen peroxide . Another method involves the reaction of carbazole with ethyl chloroacetate, followed by cyclization with sulfuric acid and subsequent Mannich reaction with piperazine and aromatic aldehydes in the presence of acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8,9-Trimethyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the aromatic structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,8,9-Trimethyl-9H-carbazol-3-OL is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds .
Biology and Medicine: The compound has shown potential in biological and medicinal applications. It exhibits antibacterial, antifungal, and anticancer activities, making it a candidate for drug development . Studies have demonstrated its effectiveness against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for applications in electronics, optoelectronics, and other advanced technologies .
Wirkmechanismus
The mechanism of action of 5,8,9-Trimethyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can inhibit enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit angiogenesis and inflammation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5,8-Dimethyl-9H-carbazol-3-OL: This compound is structurally similar but lacks the methyl group at position 9.
9H-Carbazol-9-OL: Another related compound, differing in the position of the hydroxyl group.
Uniqueness: 5,8,9-Trimethyl-9H-carbazol-3-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
90135-57-2 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
5,8,9-trimethylcarbazol-3-ol |
InChI |
InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17)6-7-13(12)16(15)3/h4-8,17H,1-3H3 |
InChI-Schlüssel |
LNUYQBMTZPMXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC(=C3)O)N(C2=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)


![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)




![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
